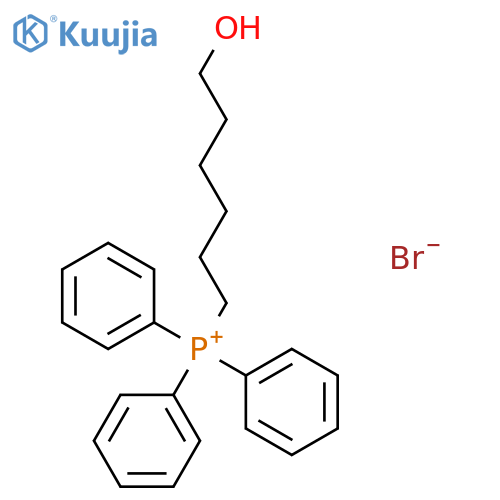Cas no 68760-65-6 (Phosphonium, (6-hydroxyhexyl)triphenyl-, bromide)

68760-65-6 structure
商品名:Phosphonium, (6-hydroxyhexyl)triphenyl-, bromide
CAS番号:68760-65-6
MF:C24H28BrOP
メガワット:443.356287002563
MDL:MFCD03265703
CID:392622
PubChem ID:2784664
Phosphonium, (6-hydroxyhexyl)triphenyl-, bromide 化学的及び物理的性質
名前と識別子
-
- Phosphonium, (6-hydroxyhexyl)triphenyl-, bromide
- 6-hydroxyhexyl(triphenyl)phosphanium,bromide
- (6hydroxyhexyl) triphenylphosphonium bromide
- DTXSID60382793
- MFCD03265703
- 6-hydroxyhexyl(triphenyl)phosphanium;bromide
- SCHEMBL2743878
- (6-hydroxyhexyl)triphenylphosphonium Bromide
- (6-hydroxyhexyl) triphenylphosphonium bromide
- SY262012
- (6-hydroxyhexyl)triphenylphosphoniumBromide
- (6-hydroxyhexyl) Triphenylphoshonium Bromide
- (6-Hydroxyhexyl) Triphenvlphosphonium bromide
- CS-0145956
- AC9512
- ZWTJFZNHSTYUCD-UHFFFAOYSA-M
- 68760-65-6
- (6-HYDROXYHEXYL)TRIPHENYLPHOSPHANIUM BROMIDE
-
- MDL: MFCD03265703
- インチ: InChI=1S/C24H28OP.BrH/c25-20-12-1-2-13-21-26(22-14-6-3-7-15-22,23-16-8-4-9-17-23)24-18-10-5-11-19-24;/h3-11,14-19,25H,1-2,12-13,20-21H2;1H/q+1;/p-1
- InChIKey: ZWTJFZNHSTYUCD-UHFFFAOYSA-M
- ほほえんだ: C1=CC=C(C=C1)[P+](CCCCCCO)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
計算された属性
- せいみつぶんしりょう: 413.887
- どういたいしつりょう: 442.10612g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 27
- 回転可能化学結合数: 9
- 複雑さ: 319
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.2Ų
じっけんとくせい
- PSA: 19.9
Phosphonium, (6-hydroxyhexyl)triphenyl-, bromide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1216596-1g |
(6-Hydroxyhexyl)triphenylphosphonium bromide |
68760-65-6 | 95% | 1g |
¥1584.00 | 2024-05-03 | |
| Aaron | AR006I0V-100mg |
Phosphonium, (6-hydroxyhexyl)triphenyl-, bromide |
68760-65-6 | 95% | 100mg |
$56.00 | 2025-02-12 | |
| Aaron | AR006I0V-250mg |
Phosphonium, (6-hydroxyhexyl)triphenyl-, bromide |
68760-65-6 | 95% | 250mg |
$97.00 | 2025-02-12 | |
| 1PlusChem | 1P006HSJ-250mg |
Phosphonium, (6-hydroxyhexyl)triphenyl-, bromide |
68760-65-6 | 95% | 250mg |
$87.00 | 2024-04-22 | |
| A2B Chem LLC | AD02195-1g |
Phosphonium, (6-hydroxyhexyl)triphenyl-, bromide |
68760-65-6 | 95% | 1g |
$179.00 | 2024-04-19 | |
| eNovation Chemicals LLC | Y1215892-5g |
(6-hydroxyhexyl)triphenylphosphonium bromide |
68760-65-6 | 95% | 5g |
$650 | 2025-02-20 | |
| eNovation Chemicals LLC | D779887-10g |
(6-Hydroxyhexyl)triphenylphosphonium Bromide |
68760-65-6 | >95% | 10g |
$1265 | 2025-02-26 | |
| eNovation Chemicals LLC | Y1215892-5g |
(6-hydroxyhexyl)triphenylphosphonium bromide |
68760-65-6 | 95% | 5g |
$650 | 2025-02-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1216596-5g |
(6-Hydroxyhexyl)triphenylphosphonium bromide |
68760-65-6 | 95% | 5g |
¥5436.00 | 2024-05-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1216596-100mg |
(6-Hydroxyhexyl)triphenylphosphonium bromide |
68760-65-6 | 95% | 100mg |
¥432.00 | 2024-05-03 |
Phosphonium, (6-hydroxyhexyl)triphenyl-, bromide 関連文献
-
Eliseo Ruiz,Jordi Cirera,Santiago Alvarez,Claudia Loose,Jens Kortus Chem. Commun., 2008, 52-54
-
Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
68760-65-6 (Phosphonium, (6-hydroxyhexyl)triphenyl-, bromide) 関連製品
- 133059-44-6(4-Bromo-3-fluorobenzonitrile)
- 131271-19-7((4-chloro-3-methylphenyl)methanol)
- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)
- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)
- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)
- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)
- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)
- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)
- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)
- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
